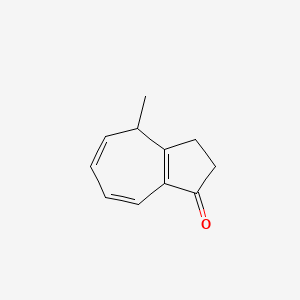
2,2'-(Pyridine-2,4-diyl)bis(1,3-benzoxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) is a heterocyclic compound that features a pyridine ring fused with two benzoxazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) typically involves the condensation of 2-aminophenol with pyridine-2,4-dicarboxylic acid or its derivatives under specific reaction conditions. Various catalysts, such as metal catalysts and nanocatalysts, can be employed to facilitate the reaction. The reaction is often carried out in the presence of a dehydrating agent to promote the formation of the benzoxazole rings .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize by-products. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .
科学研究应用
2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) has several scientific research applications:
作用机制
The mechanism of action of 2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
相似化合物的比较
Similar Compounds
2,2’-(Pyridine-2,6-diyl)bis(1H-benzo[d]imidazole): Similar structure but contains benzimidazole rings instead of benzoxazole.
Benzoxazole Derivatives: Various derivatives with different substituents on the benzoxazole rings, exhibiting diverse biological activities.
Bis(1,2,4-triazolo) Compounds: Compounds with triazole rings that share similar heterocyclic properties and applications.
Uniqueness
2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) is unique due to its dual benzoxazole moieties fused with a pyridine ring, which imparts distinct electronic and steric properties. This structural uniqueness allows for specific interactions with biological targets and enhances its potential as a versatile compound in various scientific and industrial applications .
属性
CAS 编号 |
91069-48-6 |
|---|---|
分子式 |
C19H11N3O2 |
分子量 |
313.3 g/mol |
IUPAC 名称 |
2-[2-(1,3-benzoxazol-2-yl)pyridin-4-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H11N3O2/c1-3-7-16-13(5-1)21-18(23-16)12-9-10-20-15(11-12)19-22-14-6-2-4-8-17(14)24-19/h1-11H |
InChI 键 |
OSQLGQRROZDSAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=NC=C3)C4=NC5=CC=CC=C5O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)

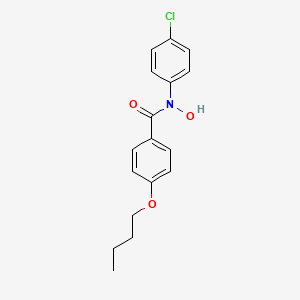
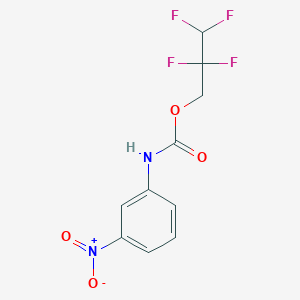
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)
![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)
![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)

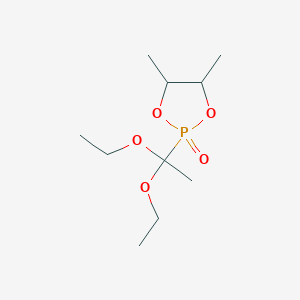
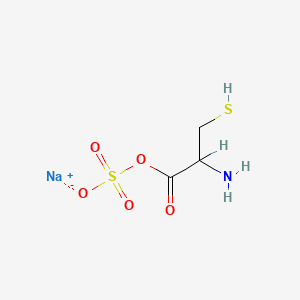
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)

